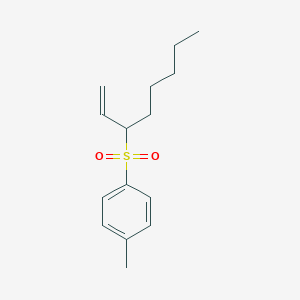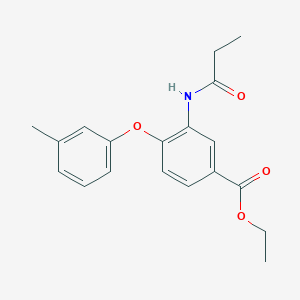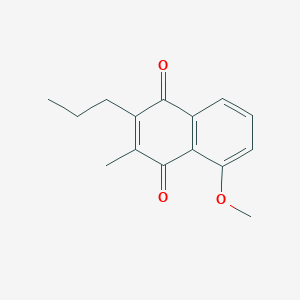
2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxinones This compound is characterized by a dioxin ring structure with two methyl groups and a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one involves the reaction of acetophenone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to form the desired dioxinone compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxinone to its corresponding alcohols or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid, bromine, and sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of cellular components, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is similar in structure but lacks the phenyl group.
2,2-Dimethyl-1,3-dioxane-4,6-dione:
Uniqueness
2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one is unique due to the presence of both methyl and phenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
83559-38-0 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2,6-dimethyl-2-phenyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C12H12O3/c1-9-8-11(13)15-12(2,14-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
UQEFKFBMJSKSTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(O1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


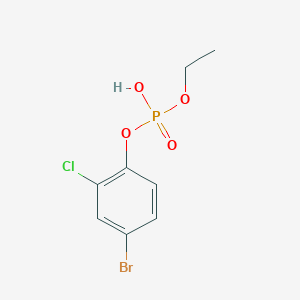
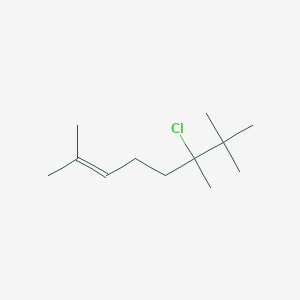
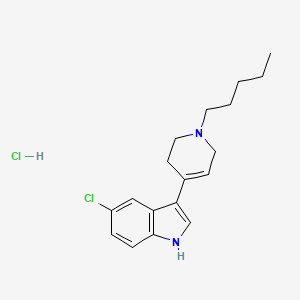
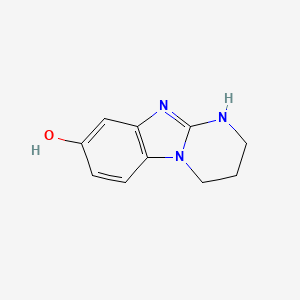
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)
![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
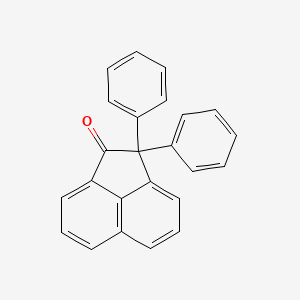
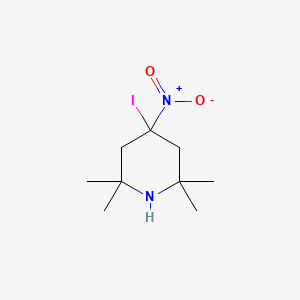

phosphanium bromide](/img/structure/B14427410.png)

